

A Technical Guide to the Origin and Isolation of Streptomycin from *Streptomyces griseus*

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This technical guide provides a comprehensive overview of the seminal discovery and subsequent isolation of streptomycin, the first effective antibiotic against tuberculosis. The document details the historical context, the biological source, and the methodologies for isolation, fermentation, and purification, tailored for an audience in research and drug development.

Historical Context and Discovery

Streptomycin was discovered in 1943 in the laboratory of Selman Waksman at Rutgers University, a culmination of a systematic search for antimicrobial agents from soil microorganisms.^{[1][2]} The discovery was made by Albert Schatz, a graduate student in Waksman's laboratory.^{[2][3][4]} This groundbreaking work was published in 1944 by Schatz, Elizabeth Bugie, and Selman Waksman.^[1] The discovery of streptomycin, produced by the actinomycete *Streptomyces griseus*, was a pivotal moment in medicine, offering the first effective treatment for tuberculosis, caused by *Mycobacterium tuberculosis*.^{[2][5][6]} It was also found to be a broad-spectrum antibiotic, effective against various Gram-negative and Gram-positive pathogens, including those causing plague, cholera, and typhoid fever.^{[1][7]} Selman Waksman was awarded the Nobel Prize in Physiology or Medicine in 1952 for his systematic studies of soil microbes that led to this discovery.^{[1][5][8]} However, the attribution of the discovery has been a point of controversy, with Albert Schatz being legally recognized as a co-discoverer.^{[2][4][9]}

The Producing Microorganism: *Streptomyces griseus*

The bacterium responsible for producing streptomycin is *Streptomyces griseus*, a Gram-positive, filamentous bacterium commonly found in soil.^[2] Actinomycetes, like *S. griseus*, are known for their complex secondary metabolism, which allows them to produce a wide array of bioactive compounds, including many clinically important antibiotics.^{[2][7]} The specific strain that led to the discovery of streptomycin was isolated from a heavily manured field soil.^{[2][3]}

Isolation and Screening of *Streptomyces griseus*

The initial step in obtaining streptomycin is the isolation of the producing organism from its natural habitat, followed by screening for its antibiotic-producing capabilities.

This protocol outlines the steps for isolating *Streptomyces* species from soil samples.

- **Soil Sample Collection:** Collect approximately 10-15 grams of soil from a depth of 10-20 cm, particularly from areas rich in organic matter.^{[10][11]} Samples should be placed in sterile bags and can be stored at 4°C.^[10]
- **Pre-treatment of Soil Sample:** To selectively isolate *Streptomyces*, soil samples can be pre-treated. A common method is to dry the soil at 55°C for 5 minutes.^[11] Another method involves mixing the soil with calcium carbonate (10:1 w/w) and incubating for several days to enrich for actinomycetes.^[12]
- **Serial Dilution:** Prepare a tenfold serial dilution of the soil sample. Suspend 1 gram of the pre-treated soil in 9 mL of sterile saline solution (0.85% NaCl) or sterile distilled water and vortex thoroughly.^{[2][10][13]} From this initial suspension, create a dilution series up to 10⁻⁶.^{[12][14]}
- **Plating:** Spread 0.1 mL of the higher dilutions (e.g., 10⁻⁴ to 10⁻⁶) onto selective agar media for actinomycetes, such as Starch Casein Agar (SCA) or Glycerol Yeast Extract Agar.^{[2][12]}^[13] The media can be supplemented with antifungal agents like nystatin (50 µg/mL) and antibacterial agents like ampicillin (5 µg/mL) to inhibit the growth of fungi and other bacteria.^[12]

- Incubation: Incubate the plates at 28-30°C for 7-14 days.[\[2\]](#)[\[11\]](#)
- Colony Selection and Purification: Look for characteristic colonies of *Streptomyces*, which are typically small, chalky, and have a filamentous appearance.[\[2\]](#)[\[11\]](#) Isolate these colonies and subculture them onto fresh agar plates to obtain pure cultures.[\[2\]](#)
- Identification: The purified isolates can be identified as *Streptomyces griseus* based on their morphological characteristics (e.g., spore chain morphology) and through molecular techniques such as 16S rRNA gene sequencing.[\[2\]](#)

Once pure cultures of *Streptomyces* are obtained, they must be screened for their ability to produce antimicrobial compounds. The agar well diffusion method is a common technique for this purpose.[\[10\]](#)[\[15\]](#)

- Preparation of Test Pathogen Plates: Prepare a lawn of a test bacterium (e.g., *Bacillus subtilis* or *Escherichia coli*) on Mueller-Hinton agar plates by evenly swabbing a standardized inoculum of the pathogen.[\[10\]](#)
- Inoculation of Isolates: Inoculate the isolated *Streptomyces* strains into a suitable broth medium and incubate to allow for the production of secondary metabolites.[\[15\]](#)
- Agar Well Diffusion Assay:
 - Punch wells (6-8 mm in diameter) into the agar plates seeded with the test pathogen using a sterile cork borer.[\[10\]](#)
 - Centrifuge the broth cultures of the *Streptomyces* isolates to obtain a cell-free supernatant.[\[15\]](#)
 - Add a defined volume (e.g., 100 μ L) of the supernatant from each isolate into separate wells on the test plates.[\[10\]](#)
- Incubation and Observation: Incubate the plates under conditions suitable for the growth of the test pathogen.[\[15\]](#) After incubation, measure the diameter of the zone of inhibition around each well. A clear zone indicates that the isolate produces a compound that inhibits the growth of the test pathogen.[\[16\]](#)

Fermentation for Streptomycin Production

Industrial production of streptomycin is achieved through submerged fermentation of *Streptomyces griseus* under controlled conditions.[\[17\]](#)[\[18\]](#)

The composition of the fermentation medium is critical for high yields of streptomycin. Several media formulations have been developed.

Component	Woodruff and McDaniel (1954) [19]	Hockenhull (1963) [17] [19]
Carbon Source	Glucose - 1%	Glucose - 2.5%
Nitrogen Source	Soybean meal - 1%	Soybean meal - 4.0%
Additional Nutrients	NaCl - 0.5%	Distillers dry soluble - 0.5%
	NaCl - 0.25%	

Table 1: Composition of Media for Streptomycin Production

The fermentation process is typically carried out under the following conditions:

Parameter	Optimal Range
Temperature	25-30°C [19] [20]
pH	7.0-8.0 [19] [20]
Aeration & Agitation	High [19] [20]
Duration	5-10 days [19] [20] [21]

Table 2: Optimal Fermentation Parameters for Streptomycin Production

The fermentation process for streptomycin production can be divided into three distinct phases:
[\[17\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Phase 1 (Rapid Growth): This initial phase, lasting about 24-48 hours, is characterized by the rapid growth of *S. griseus* and the production of mycelial biomass.[\[17\]](#)[\[19\]](#) There is little to no

streptomycin production during this phase. The proteolytic activity of the bacterium on the soybean meal releases ammonia, causing the pH to rise.[\[19\]](#)[\[21\]](#)

- Phase 2 (Streptomycin Production): In this phase, which can last for several days, mycelial growth slows down, and the production of streptomycin occurs at a rapid rate.[\[17\]](#)[\[19\]](#) Glucose and ammonia are consumed, and the pH is maintained between 7.6 and 8.0.[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Phase 3 (Cessation and Lysis): As the carbohydrate sources in the medium are depleted, streptomycin production ceases. The bacterial cells begin to lyse, releasing ammonia and causing a subsequent increase in pH.[\[17\]](#)[\[20\]](#)

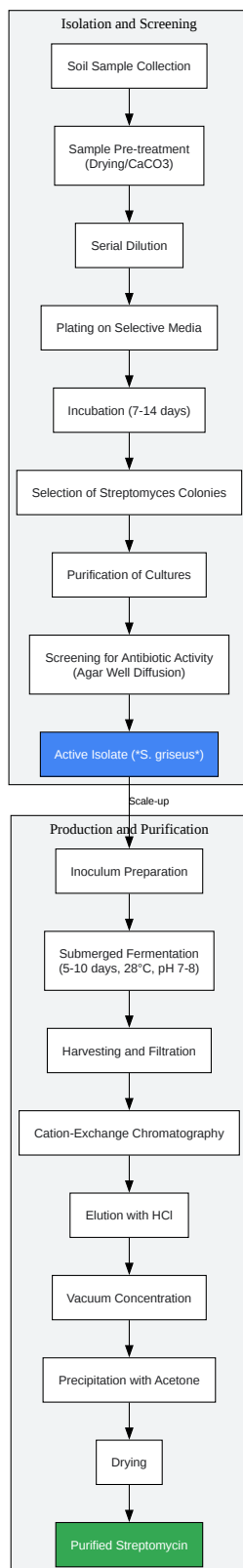
Purification and Recovery of Streptomycin

Following fermentation, streptomycin must be recovered from the broth and purified.

- Separation of Mycelium: The first step is to separate the *S. griseus* mycelium from the fermentation broth by filtration.[\[17\]](#)[\[19\]](#)[\[20\]](#)
- Adsorption to Ion-Exchange Resin: The clarified broth is acidified and then passed through a column containing a cation-exchange resin, which adsorbs the positively charged streptomycin molecules.[\[17\]](#)[\[19\]](#)[\[20\]](#)
- Elution: The column is washed with water to remove impurities. Streptomycin is then eluted from the resin using a solution of hydrochloric acid.[\[17\]](#)[\[19\]](#)[\[20\]](#)
- Concentration: The eluate containing streptomycin is concentrated under vacuum.[\[17\]](#)[\[19\]](#)[\[20\]](#)
- Precipitation: The concentrated streptomycin solution is dissolved in methanol and filtered. Acetone is then added to the filtrate to precipitate the streptomycin.[\[18\]](#)[\[19\]](#)
- Drying: The precipitated streptomycin is washed with acetone and then dried under vacuum to yield the final product.[\[18\]](#)[\[19\]](#)

Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and production of streptomycin.



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Figure 1: Workflow for the isolation of *Streptomyces griseus* and the production of streptomycin.

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